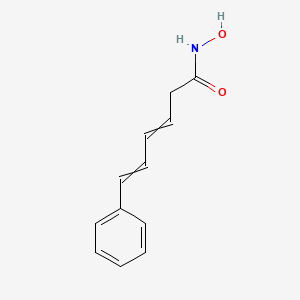
4-(4-Aminophenyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-アミノフェニル)キノリン-2(1H)-オンは、キノリンファミリーに属する有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く用いられています。
2. 製法
合成経路と反応条件
4-(4-アミノフェニル)キノリン-2(1H)-オンの合成は、一般的に以下の手順が含まれます。
出発物質: 合成は、4-ニトロアニリンや2-クロロキノリンなどの適切な出発物質を選択することから始まります。
求核置換: 4-ニトロアニリンと2-クロロキノリンの反応は、求核置換条件下で行われます。このステップでは、2-クロロキノリンの塩素原子が、4-ニトロアニリンのアミノ基で置換されます。
還元: 得られた中間体を次に還元条件にかけ、ニトロ基をアミノ基に変換し、4-(4-アミノフェニル)キノリン-2(1H)-オンが得られます。
工業生産方法
4-(4-アミノフェニル)キノリン-2(1H)-オンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収率と純度を高めるために、温度、圧力、溶媒の選択などの反応条件を最適化します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and 2-chloroquinoline.
Nucleophilic Substitution: The reaction between 4-nitroaniline and 2-chloroquinoline is carried out under nucleophilic substitution conditions. This step involves the replacement of the chlorine atom in 2-chloroquinoline with the amino group from 4-nitroaniline.
Reduction: The resulting intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
化学反応の分析
反応の種類
4-(4-アミノフェニル)キノリン-2(1H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、キノリン-2,4-ジオン誘導体を形成できます。
還元: 還元反応により、アミノ基がさらに修飾され、さまざまな置換キノリン誘導体につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬が、置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換キノリン誘導体があり、それぞれ異なる生物学的および化学的特性を持つ可能性があります。
4. 科学研究への応用
4-(4-アミノフェニル)キノリン-2(1H)-オンは、いくつかの科学研究に応用されています。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探るための研究が進行中です。
産業: 蛍光や導電性などの特定の特性を持つ材料の開発に使用されます。
科学的研究の応用
4-(4-Aminophenyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
作用機序
4-(4-アミノフェニル)キノリン-2(1H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節することができます。関連する経路には、酵素活性の阻害や細胞シグナル伝達プロセスの干渉が含まれる可能性があります。
類似化合物との比較
類似化合物
4-(4-ニトロフェニル)キノリン-2(1H)-オン: この化合物は類似していますが、アミノ基ではなくニトロ基が含まれています。
4-(4-メチルフェニル)キノリン-2(1H)-オン: この誘導体は、アミノ基の代わりにメチル基を持っています。
独自性
4-(4-アミノフェニル)キノリン-2(1H)-オンは、アミノ基によって、特定の化学反応性と生物活性を発揮するという点でユニークです。これは、特に医薬品化学において、さまざまな用途に役立つ化合物となっています。
特性
CAS番号 |
144039-27-0 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
4-(4-aminophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-9H,16H2,(H,17,18) |
InChIキー |
PKYHARJQPRKUTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
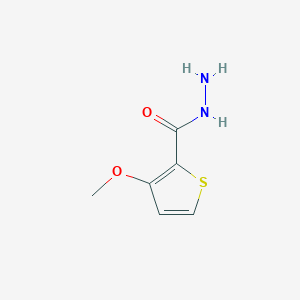
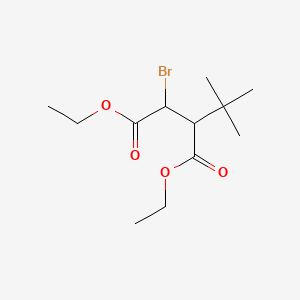

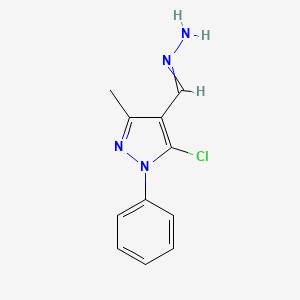
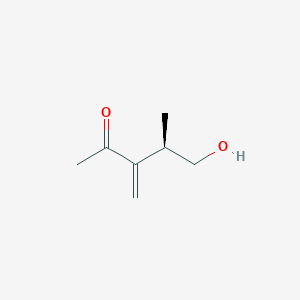
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
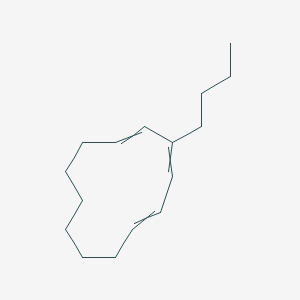


![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
